1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCOMEHNHCWSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol and Analogous Pyrazolols
Classical Approaches to Substituted Pyrazole (B372694) Ring Construction
The foundational methods for pyrazole synthesis have long been centered on the condensation of bifunctional starting materials, establishing the core five-membered ring structure in a reliable, albeit sometimes harsh, manner.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most traditional and widely recognized method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.net In the context of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, this approach would utilize ethylhydrazine (B1196685) as the binucleophilic hydrazine component. This reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the N-substituent, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
Utilization of 1,3-Diketones and β-Keto Esters in Pyrazolol Synthesis
The quintessential 1,3-dicarbonyl precursor for synthesizing 3,5-dimethyl-substituted pyrazoles is acetylacetone (B45752) (2,4-pentanedione). The reaction of acetylacetone with a substituted hydrazine is a direct route to compounds with the 1-substituted-3,5-dimethylpyrazole core. rsc.org To achieve the target 4-ol functionality, a modified diketone or an equivalent synthon is necessary. For instance, the reaction could employ a 3-substituted-2,4-pentanedione where the substituent is a hydroxyl group or a precursor that can be readily converted to a hydroxyl group post-cyclization.
Similarly, β-keto esters serve as versatile starting materials for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles. The reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazine derivative initially forms a 5-pyrazolone. researchgate.net Subsequent chemical manipulation would be required to obtain the 4-pyrazolol isomer. The synthesis of tetrasubstituted pyrazoles, including complex scaffolds with multiple diversification points, can be achieved under mild basic conditions using substituted hydrazines and various β-keto esters, offering high yields and selectivities. deepdyve.com
Table 1: Examples of Classical Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | 3,5-dimethyl-1-phenyl-1H-pyrazole | [Ce(L-Pro)2]2(Oxa) | 98 | rsc.org |
| 4-Methoxyphenylhydrazine | Acetylacetone | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | [Ce(L-Pro)2]2(Oxa) | 95 | rsc.org |
| Benzylhydrazine | Acetylacetone | 1-benzyl-3,5-dimethyl-1H-pyrazole | [Ce(L-Pro)2]2(Oxa) | 92 | rsc.org |
| Phenylhydrazine | Propan-1,3-dial | N-phenyl pyrazole | 1-Ethyl-3-methylimidazolium Chloride | Good | jocpr.com |
Modern Synthetic Strategies for Enhanced Pyrazolol Formation
Contemporary synthetic chemistry has driven the development of more sophisticated and efficient methods for pyrazole construction. These strategies often offer improved yields, milder reaction conditions, and access to a wider range of functionalized products.
Transition Metal-Catalyzed Syntheses of 1H-Pyrazol-4-ol Systems
While the classical construction of the pyrazole ring does not typically require transition metal catalysis, modern organic synthesis has employed such catalysts for the functionalization of the pre-formed pyrazole core. Methodologies like transition-metal-catalyzed C-H functionalization allow for the direct introduction of substituents onto the pyrazole ring in a single step, bypassing the need for pre-functionalized starting materials. Although specific examples for the direct synthesis of this compound via this method are not prominent, this strategy represents a powerful tool for creating diverse pyrazole libraries. Alternatively, temperature-controlled divergent synthesis strategies have been developed that can yield pyrazole derivatives without the need for transition-metal catalysts or oxidants. nih.gov
One-Pot Multicomponent Reactions for Pyrazolol Scaffolds
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like pyrazoles. These reactions involve the combination of three or more starting materials in a single reaction vessel, where the product is formed in a sequential cascade of reactions without the need to isolate intermediates. This approach simplifies the synthetic process, reduces waste, and can significantly shorten reaction times. worldresearchersassociations.comresearchgate.net For instance, pyrazoles can be synthesized in a one-pot reaction from methyl ketones, an aldehyde, and hydrazine hydrochloride under mild conditions. worldresearchersassociations.com The synthesis of highly functionalized phenylaminopyrazoles has been achieved through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines. researchgate.net
Table 2: One-Pot and Multicomponent Syntheses of Pyrazole Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions | Reference |
| Benzaldehyde | Acetophenone | Hydrazine dihydrochloride | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | Reflux in ethanol | worldresearchersassociations.com |
| Active Methylene Reagent | Phenylisothiocyanate | Methylhydrazine | Tetra-substituted phenylaminopyrazole | DMF, NaH, 100 °C | researchgate.net |
| α,β-Unsaturated Carbonyl | Tosylhydrazide | - | 3,5-disubstituted-1H-pyrazole | MW, Solvent-free | nih.gov |
| Phenylacetylene | Aromatic Aldehyde | Hydrazine | 3,5-disubstituted pyrazole | Iodine | nih.gov |
Environmentally Conscious Methodologies in Pyrazole Synthesis
The principles of green chemistry have increasingly influenced the development of synthetic methodologies for pyrazoles, aiming to reduce environmental impact and improve safety. researchgate.net A key focus has been the replacement of volatile and hazardous organic solvents with more benign alternatives like water or ionic liquids. jocpr.com Ionic liquids, being non-volatile and thermally stable, can act as both solvent and catalyst, often leading to improved yields and simplified product work-up. jocpr.com
Microwave-assisted organic synthesis (MAOS) is another prominent green technique. By using microwave irradiation, reactions can be accelerated dramatically, often reducing reaction times from hours to minutes and frequently proceeding under solvent-free conditions. nih.gov For example, the synthesis of pyrazole derivatives from the tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved with high yields under microwave activation without any solvent. nih.gov Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing waste. frontiersin.org
Table 3: Green Synthetic Approaches to Pyrazole Derivatives
| Method | Reactants | Catalyst/Medium | Key Advantage | Reference |
| Ionic Liquid Synthesis | 1,3-Dicarbonyl, Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | Room temperature, simple work-up | jocpr.com |
| Microwave-Assisted Synthesis | α,β-Unsaturated Carbonyl, Tosylhydrazide | K2CO3 / Solvent-free | Rapid reaction, high yield | nih.gov |
| Ultrasonic-Assisted Synthesis | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | YS-Fe3O4@PMO/IL-Cu | Recyclable magnetic catalyst | frontiersin.org |
| Electrochemical Synthesis | 1H-Pyrazoles, Diorganyl Diselenides | - | Oxidant-free, atom-economical | researchgate.net |
Specific Synthetic Routes for this compound and its Functionalized Precursors
The journey to synthesizing this compound typically begins with the formation of a crucial intermediate, 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde. This aldehyde serves as a versatile precursor, allowing for the subsequent introduction of the hydroxyl group at the 4-position of the pyrazole ring.
Synthesis of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde and Related Intermediates
The primary method for the synthesis of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. researchgate.net This reaction introduces a formyl group (-CHO) onto an activated aromatic or heterocyclic ring. In this case, the starting material is 1-ethyl-3,5-dimethyl-1H-pyrazole.
The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3). ijpcbs.com The reaction proceeds via an electrophilic substitution mechanism where the pyrazole ring attacks the Vilsmeier reagent, leading to the formation of the corresponding 4-carbaldehyde after hydrolysis.
The synthesis of the initial 1-ethyl-3,5-dimethyl-1H-pyrazole can be achieved through the condensation of ethylhydrazine with pentane-2,4-dione (acetylacetone). This reaction is a well-established method for constructing the pyrazole ring system. mdpi.com
| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| 1-ethyl-3,5-dimethyl-1H-pyrazole | DMF, POCl3 | - | 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction |
| Ethylhydrazine | Pentane-2,4-dione | - | 1-ethyl-3,5-dimethyl-1H-pyrazole | Pyrazole Synthesis (Knorr) |
Regioselective Functionalization of Pyrazolol Moieties
Once 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde is obtained, the next critical step is the conversion of the formyl group to a hydroxyl group to yield the target compound, this compound. A potential pathway for this transformation is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone or an aldehyde to an ester or a carboxylic acid, respectively, using a peroxy acid. In the case of an aldehyde, the initial product is a formate (B1220265) ester, which can then be hydrolyzed to the corresponding alcohol (in this case, a pyrazolol).
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which group migrates. For heteroaromatic aldehydes, the heteroaromatic ring itself can migrate, leading to the formation of a formate ester and subsequent phenol (B47542) or, in this case, pyrazolol. The success of this reaction on pyrazole-4-carbaldehydes would depend on the specific reaction conditions and the electronic nature of the pyrazole ring.
Another potential route for the direct hydroxylation of the pyrazole ring at the C4 position is through regioselective C-H functionalization. nih.govnih.gov While challenging, advancements in catalysis have made direct hydroxylation of aromatic and heterocyclic compounds an area of active research. These methods often involve transition metal catalysts that can selectively activate a specific C-H bond for oxidation.
| Starting Material | Reagent(s) | Product | Reaction Type | Key Consideration |
| 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | Peroxy acid (e.g., m-CPBA), followed by hydrolysis | This compound | Baeyer-Villiger Oxidation | Migratory aptitude of the pyrazole ring |
| 1-ethyl-3,5-dimethyl-1H-pyrazole | Oxidizing agent and catalyst | This compound | Regioselective C-H Hydroxylation | Catalyst and reaction condition optimization for C4 selectivity |
Optimization of Reaction Parameters for Synthesis of this compound
For the Vilsmeier-Haack formylation , several factors can be tuned to maximize the yield of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde. These include:
Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the Vilsmeier reagent (DMF and POCl3) is crucial. An excess of the reagent is often used to ensure complete conversion.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures. Optimizing the temperature and reaction time is necessary to drive the reaction to completion while minimizing the formation of side products. degres.euarkat-usa.org
Solvent: While DMF often serves as both a reagent and a solvent, the use of other co-solvents can influence the reaction rate and yield.
For the subsequent conversion of the aldehyde to the pyrazolol, likely via a Baeyer-Villiger oxidation , optimization would focus on:
Choice of Peroxy Acid: Different peroxy acids (e.g., meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid) exhibit varying reactivity, and the choice can impact the reaction efficiency.
Catalyst: In some cases, the Baeyer-Villiger oxidation can be catalyzed by Lewis acids to enhance the reaction rate.
Temperature and pH: These parameters need to be carefully controlled to ensure the desired oxidation occurs without degradation of the starting material or product. The subsequent hydrolysis of the formate ester is typically carried out under basic conditions.
| Reaction Step | Parameter to Optimize | Typical Range/Conditions | Effect on Outcome |
| Vilsmeier-Haack Formylation | Molar ratio of Pyrazole:DMF:POCl3 | 1 : (2-5) : (1.5-3) | Affects conversion rate and yield |
| Temperature | 60-120 °C | Influences reaction rate and side product formation | |
| Reaction Time | 2-8 hours | Ensures completion of the reaction | |
| Baeyer-Villiger Oxidation | Peroxy Acid | m-CPBA, Peracetic acid | Affects reaction rate and selectivity |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes decomposition | |
| Hydrolysis | Base Concentration | 1-2 M NaOH or KOH | Ensures complete conversion of formate ester to pyrazolol |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, methyl, and hydroxyl protons. The ethyl group attached to the nitrogen atom (N1) would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the terminal methyl protons (-CH3), arising from spin-spin coupling with each other. The two methyl groups at positions 3 and 5 of the pyrazole (B372694) ring are chemically distinct and are expected to appear as two separate singlets. The hydroxyl proton (-OH) at position 4 is anticipated to be a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH2- (ethyl) | ~3.9 - 4.2 | Quartet |
| -CH3 (ethyl) | ~1.3 - 1.5 | Triplet |
| -CH3 (at C3) | ~2.1 - 2.3 | Singlet |
| -CH3 (at C5) | ~2.0 - 2.2 | Singlet |
| -OH | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the seven unique carbon environments within the molecule. The pyrazole ring itself contains three distinct carbon atoms (C3, C4, and C5). The ethyl group contributes two signals (methylene and methyl), and the two methyl groups at C3 and C5 will also have their own resonances. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the heterocyclic ring. For instance, the carbon atom bearing the hydroxyl group (C4) is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~145 - 150 |
| C4 | ~125 - 130 |
| C5 | ~135 - 140 |
| -CH2- (ethyl) | ~40 - 45 |
| -CH3 (ethyl) | ~14 - 16 |
| -CH3 (at C3) | ~10 - 12 |
| -CH3 (at C5) | ~9 - 11 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would show cross-peaks between the coupled methylene and methyl protons of the ethyl group, confirming their proximity. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. For example, the quartet in the ¹H NMR spectrum would correlate with the methylene carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The predicted monoisotopic mass of this compound is 140.09496 Da.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 140.09 |
| [M+H]⁺ | 141.10224 |
| [M+Na]⁺ | 163.08418 |
| [M-H]⁻ | 139.08768 |
Infrared Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. A C-O stretching vibration is also expected in the 1050-1250 cm⁻¹ range.
Table 4: Predicted Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (pyrazole ring) | ~1550 - 1600 |
| C=C stretch (pyrazole ring) | ~1450 - 1500 |
| C-O stretch | ~1050 - 1250 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available in open crystallographic databases, this technique would provide invaluable information about its molecular geometry and intermolecular interactions.
Ultraviolet-Visible Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the case of this compound, this method provides valuable insights into the nature of its chromophores and the electronic transitions occurring within the pyrazole ring system. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).
The core chromophore in this compound is the substituted pyrazole ring. This five-membered aromatic heterocycle contains a conjugated system of double bonds, which is primarily responsible for its characteristic UV-Vis absorption. The electronic transitions observed in pyrazole derivatives are generally attributed to π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent used for the analysis.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the electronic properties can be inferred from studies on analogous pyrazole derivatives. Research on various substituted pyrazoles consistently identifies absorption bands in the ultraviolet region. For instance, studies on halogenoaminopyrazole derivatives have recorded characteristic absorption bands in the range of 238–323 nm, which are assigned to π-π* transitions. Similarly, pyrazole azo dyes exhibit absorption peaks corresponding to the pyrazole chromophore in the 216–238 nm range.
The presence of alkyl groups (ethyl and methyl) and a hydroxyl group at various positions on the pyrazole ring of this compound is expected to influence its absorption spectrum. The ethyl group at the N1 position and the methyl groups at the C3 and C5 positions are likely to have a modest bathochromic (red shift) or hyperchromic (increased intensity) effect due to their electron-donating inductive effects. The hydroxyl group at the C4 position, with its lone pairs of electrons, can participate in resonance with the pyrazole ring, potentially leading to a more significant shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε).
The solvent environment can also play a crucial role in the UV-Vis spectrum of this compound. Polar solvents may interact with the molecule through hydrogen bonding, particularly with the hydroxyl group and the nitrogen atoms of the pyrazole ring. These interactions can alter the energy levels of the molecular orbitals involved in the electronic transitions, often resulting in shifts in the absorption bands.
To illustrate the typical UV-Vis absorption characteristics of related pyrazole structures, the following interactive data table presents findings for various pyrazole derivatives. It is important to note that these values provide a comparative context, and the actual absorption spectrum of this compound may differ.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Assignment |
|---|---|---|---|
| Halogenoaminopyrazole Derivatives | Ethanol | 238–323 | π-π |
| Pyrazole Azo Dyes (3-methyl-1H-pyrazole chromophore) | Ethanol | 216–223 | π-π |
| Pyrazole Azo Dyes (ethyl 3-methyl-1H-pyrazole-4-carboxylate chromophore) | Ethanol | 235–238 | π-π* |
Tautomerism and Isomerism in 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol Systems
Prototropic Tautomerism in 1H-Pyrazol-4-ol and Related Hydroxypyrazole Derivatives
Prototropic tautomerism, the migration of a proton, is a characteristic feature of hydroxypyrazole systems. In the case of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, several tautomeric forms are theoretically possible. These arise from the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole (B372694) ring, as well as the potential for keto-enol tautomerism involving the pyrazole ring.
The principal tautomeric forms for a generic 1-substituted-3,5-dimethyl-1H-pyrazol-4-ol include the OH-form (a 1H-pyrazol-4-ol) and two CH-forms (pyrazol-4-ones). The equilibrium between these forms is influenced by factors such as the nature of the substituents, the solvent, and the temperature. For N-unsubstituted pyrazoles, annular prototropic tautomerism also occurs, where the proton can reside on either of the two ring nitrogen atoms, leading to a rapid exchange and the presence of a tautomeric equilibrium. nih.govclockss.org
The existence of these different tautomers can significantly impact the molecule's chemical properties. For instance, the OH-form possesses an aromatic pyrazole ring, while the keto forms have a non-aromatic pyrazolone (B3327878) ring. This difference in aromaticity contributes to the relative stability of the tautomers.
Theoretical Investigations of Tautomeric Equilibria and Relative Stabilities
Computational chemistry provides powerful tools to investigate the tautomeric equilibria of molecules like this compound, offering insights that can be challenging to obtain experimentally.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely employed to determine the relative stabilities of different tautomers. acs.orgbeilstein-journals.org These calculations can predict the Gibbs free energy of each tautomer, from which the equilibrium population distribution can be estimated. For hydroxypyrazole derivatives, theoretical studies have shown that the relative energies of the tautomers can be significantly influenced by the computational method and basis set used. tandfonline.comacs.org
For instance, calculations on related pyrazole systems have demonstrated that in the gas phase, one tautomer may be favored, while in solution, the equilibrium can shift due to interactions with solvent molecules. nih.govacs.org The inclusion of solvent effects in calculations, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting tautomeric preferences in solution. beilstein-journals.org
Table 1: Illustrative Theoretical Energy Data for Pyrazole Tautomers
| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| OH-form | B3LYP/6-31+G(d,p) | Gas Phase | 0.00 | 99.9 |
| NH-form | B3LYP/6-31+G(d,p) | Gas Phase | 5.0 | 0.1 |
| CH-form | B3LYP/6-31+G(d,p) | Gas Phase | 8.0 | <0.1 |
| OH-form | B3LYP/6-31+G(d,p) | Water (PCM) | 0.00 | 95.0 |
| NH-form | B3LYP/6-31+G(d,p) | Water (PCM) | 2.5 | 5.0 |
| CH-form | B3LYP/6-31+G(d,p) | Water (PCM) | 6.0 | <0.1 |
Note: This table presents hypothetical data for illustrative purposes, based on general findings for similar compounds, to demonstrate the output of quantum chemical calculations.
The substituents on the pyrazole ring play a critical role in determining the tautomeric equilibrium. nih.gov In this compound, the ethyl group at the N1 position and the methyl groups at the C3 and C5 positions influence the electronic and steric properties of the molecule.
Computational studies on substituted pyrazoles have shown that electron-donating groups, such as methyl and ethyl groups, can affect the relative stability of the tautomers. nih.gov These groups can influence the proton affinity of the different nitrogen atoms and the oxygen atom, thereby shifting the tautomeric equilibrium. Theoretical calculations can systematically investigate these effects by comparing the relative energies of the tautomers of this compound with those of unsubstituted or differently substituted pyrazol-4-ols.
For example, studies have indicated that electron-donating substituents can favor one tautomeric form over another by stabilizing the positive charge that develops on the ring during proton transfer. nih.gov The steric bulk of the substituents can also play a role, potentially favoring less sterically hindered tautomers.
Experimental Methodologies for Tautomeric Form Identification and Quantification
A variety of experimental techniques are utilized to identify and quantify the different tautomeric forms of hydroxypyrazoles in both the solid state and in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. fu-berlin.de 1H, 13C, and 15N NMR spectroscopy can provide distinct signals for the different tautomers, allowing for their identification and, in some cases, quantification. mdpi.com For instance, the chemical shifts of the pyrazole ring protons and carbons can be significantly different for the OH-form and the keto-forms. tandfonline.com In cases of rapid tautomeric exchange, NMR spectra may show averaged signals, and low-temperature NMR studies may be necessary to slow down the exchange and observe the individual tautomers. fu-berlin.de
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. nih.govnih.gov By determining the precise positions of all atoms, including hydrogen atoms, X-ray crystallography can definitively identify which tautomer is present in the crystal lattice. nih.gov However, it is important to note that the tautomeric form observed in the solid state may not be the dominant form in solution.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can also be used to study tautomeric equilibria. The different tautomers of a hydroxypyrazole will have distinct electronic structures and therefore different absorption spectra. mdpi.com By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., in different solvents), it is possible to infer the position of the tautomeric equilibrium. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in a molecule and can thus be used to distinguish between tautomers. nih.gov For example, the OH-form will exhibit a characteristic O-H stretching vibration, while the keto-forms will show a C=O stretching vibration at a different frequency.
Table 2: Summary of Experimental Techniques for Tautomer Analysis
| Technique | Information Provided | Phase | Advantages | Limitations |
|---|---|---|---|---|
| NMR Spectroscopy | Identification and quantification of tautomers in solution. nih.gov | Solution | Provides detailed structural information for each tautomer. | Rapid exchange can lead to averaged signals. |
| X-ray Crystallography | Unambiguous identification of the tautomer in the solid state. nih.gov | Solid | Provides precise atomic coordinates. | May not reflect the tautomeric equilibrium in solution. |
| UV-Vis Spectroscopy | Information on the electronic structure and tautomeric equilibrium. mdpi.com | Solution | Sensitive to changes in electronic structure. | Spectral overlap can make quantification difficult. |
| IR Spectroscopy | Identification of functional groups characteristic of each tautomer. nih.gov | Solid/Solution | Good for identifying key functional groups (OH vs. C=O). | Can be difficult to assign all bands definitively. |
Reactivity and Fundamental Reaction Mechanisms of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Identification of Electrophilic and Nucleophilic Reaction Sites on the Pyrazolol Ring
The pyrazole (B372694) ring is an electron-rich heterocyclic system. The electron density distribution in the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol ring determines its sites of electrophilic and nucleophilic attack. The two nitrogen atoms and the carbon atom at the 4-position (C4) generally exhibit higher electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms at positions 3 and 5 (C3 and C5) have a lower electron density, rendering them prone to nucleophilic attack.
Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound
| Site | Type | Reactivity |
| Oxygen of -OH group | Nucleophilic | The lone pairs on the oxygen atom make it a primary site for reactions with electrophiles, such as alkylating and acylating agents. |
| C4 Position | Nucleophilic | The pyrazole ring's inherent electron-rich nature, enhanced by the hydroxyl group, makes this position highly susceptible to electrophilic attack. |
| N1 and N2 Atoms | Nucleophilic | The lone pairs on the nitrogen atoms contribute to the overall basicity and nucleophilicity of the pyrazole ring. |
| C3 and C5 Positions | Electrophilic | These positions are comparatively electron-deficient and can be targets for nucleophilic attack under certain conditions. |
Substitution Reactions Involving the Pyrazolol Moiety
The hydroxyl group of this compound is a prime target for alkylation and acylation reactions. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon atom of the alkylating or acylating agent.
Alkylation: In the presence of a base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide. This alkoxide can then react with alkyl halides or other alkylating agents to form the corresponding ether. While specific studies on this compound are limited, related pyrazole systems readily undergo N-alkylation under various conditions. For instance, the N-alkylation of some substituted arylazopyrazoles has been studied, indicating the propensity of the pyrazole nucleus to react with alkylating agents.
Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This results in the formation of the corresponding ester. Phase-transfer catalysis has been shown to be an effective method for the acylation of hydroxypyrazoles, leading to both O- and N-acylated products depending on the reaction conditions and the structure of the pyrazole. uni.lu For 3-hydroxy-5-substituted-1H-pyrazoles, treatment with acyl chlorides under phase-transfer catalysis conditions can lead to simultaneous N1- and O-diacylation. uni.lu
Table 2: Representative Alkylation and Acylation Reactions of Hydroxypyrazoles
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Alkylation | Alkyl Halide | O-Alkyl Pyrazole | Base (e.g., K₂CO₃, NaH), suitable solvent |
| Acylation | Acyl Chloride | O-Acyl Pyrazole | Base (e.g., Pyridine, Et₃N), suitable solvent |
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution reactions. The C4 position is the most activated site for such substitutions, particularly in 4-unsubstituted pyrazoles. In the case of this compound, the C4 position is already substituted with a hydroxyl group. However, the electron-donating nature of the alkyl and hydroxyl groups enhances the electron density of the ring, potentially facilitating other electrophilic attacks if the hydroxyl group were to be replaced or modified.
For pyrazoles in general, reactions such as nitration, sulfonation, and halogenation occur preferentially at the C4 position. The general mechanism involves the attack of the electron-rich pyrazole ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Oxidation and Reduction Pathways of 1H-Pyrazol-4-ols
The oxidation and reduction of 1H-pyrazol-4-ols can lead to a variety of products depending on the reagents and reaction conditions.
Reduction: The pyrazole ring is generally resistant to reduction due to its aromatic stability. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the ring can be reduced to a pyrazoline or a fully saturated pyrazolidine. The specific conditions required for the reduction of this compound would depend on the desired product and the nature of the catalyst.
Cycloaddition Reactions and Formation of Polycyclic Systems
The pyrazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of various polycyclic systems. The specific role of the pyrazole in a cycloaddition reaction is influenced by the substituents on the ring.
While specific examples involving this compound are scarce, related pyrazole derivatives have been shown to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazines have been used as dienes in inverse-electron-demand Diels-Alder reactions with various dienophiles. youtube.com The reactivity in these reactions is influenced by the electronic nature of the substituents on the pyrazole ring.
Furthermore, 1,3-dipolar cycloaddition reactions are a common method for the synthesis of the pyrazole ring itself, often involving the reaction of a diazo compound with an alkyne. The pyrazole ring in this compound could potentially act as a dipolarophile in reactions with 1,3-dipoles, although this type of reactivity is less commonly reported for pyrazoles.
Mechanistic Studies of this compound Transformations
Detailed mechanistic studies specifically on the transformations of this compound are not extensively documented in the available literature. However, the mechanisms of the fundamental reactions it is expected to undergo can be inferred from the well-established principles of organic chemistry and the reactivity of analogous pyrazole systems.
For instance, the mechanism of electrophilic aromatic substitution would proceed through the formation of a resonance-stabilized cationic intermediate. The stability of this intermediate would be enhanced by the electron-donating ethyl and methyl groups, as well as the hydroxyl group.
The mechanism of alkylation and acylation of the hydroxyl group would follow a standard nucleophilic substitution pathway (SN1 or SN2) or a nucleophilic acyl substitution mechanism, respectively. The reaction would be initiated by the nucleophilic attack of the hydroxyl oxygen on the electrophilic center of the alkylating or acylating agent.
Understanding the precise mechanisms of more complex transformations, such as cycloaddition or oxidation-reduction reactions, would likely require dedicated kinetic and computational studies for this specific molecule.
Coordination Chemistry and Ligand Applications of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Principles of Ligand Design Utilizing Pyrazolol Frameworks
The design of ligands based on pyrazolol frameworks, such as 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, is rooted in the versatile coordination capabilities of the pyrazole (B372694) heterocycle. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which can act as excellent donors to metal ions. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.
The this compound ligand incorporates several key features that make it an attractive candidate for coordination chemistry:
The Pyrazole Ring: The two nitrogen atoms of the pyrazole ring can coordinate to a metal center in a monodentate fashion through one of the nitrogen atoms, or in a bridging mode, linking two metal centers. uninsubria.it The aromatic nature of the ring also allows for π-stacking interactions, which can play a role in the supramolecular assembly of coordination compounds.
The Hydroxyl Group: The hydroxyl group at the 4-position introduces an additional coordination site. Deprotonation of this group creates an anionic oxygen donor, which can chelate with a metal ion in conjunction with one of the adjacent pyrazole nitrogen atoms to form a stable five-membered ring. This N,O-bidentate coordination is a common binding mode for pyrazolol ligands.
Alkyl Substituents: The ethyl group at the N1 position and the methyl groups at the C3 and C5 positions provide steric bulk, which can influence the coordination number and geometry of the metal center. These groups can also enhance the solubility of the ligand and its complexes in organic solvents. The electron-donating nature of these alkyl groups can also modulate the electron density on the pyrazole ring, affecting its donor strength.
The combination of a soft nitrogen donor and a hard oxygen donor in the deprotonated form of this compound makes it a versatile ligand for a wide range of metal ions, from transition metals to lanthanides.
Synthesis and Spectroscopic Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, leading to the formation of the pyrazolate anion which then coordinates to the metal ion.
The resulting complexes can be characterized by a variety of spectroscopic techniques, including:
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the free ligand and the appearance of new bands corresponding to the M-O and M-N bonds are indicative of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be used to identify the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the coordination geometry of the metal ion and the nature of the metal-ligand bonding.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition.
Coordination with Transition Metal Ions
Transition metal complexes of pyrazole-based ligands have been extensively studied due to their interesting magnetic, catalytic, and biological properties. researchgate.net The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or acetates, in solvents like ethanol or acetonitrile.
For instance, the reaction of a related ligand, 3,5-dimethyl-1-(hydroxymethyl)-pyrazole, with cobalt(II) chloride in ethanol yields a tetranuclear complex, [CoCl(L)(EtOH)]4. researchgate.net The spectroscopic characterization of such complexes provides valuable information about their structure and bonding.
| Spectroscopic Data for a Related Co(II)-Pyrazole Complex | |
| Compound | [CoCl(3,5-dimethyl-1-(hydroxymethyl)-pyrazole)(EtOH)]4 |
| FTIR (cm-1) | 3338 (O-H), 1571 (C=N), 1278, 1049, 792 |
| Magnetic Moment (μeff) | 4.6 B.M. |
Data for a related compound is presented for illustrative purposes.
Complexation with Lanthanide Metal Ions
The coordination chemistry of lanthanide ions with pyrazole-containing ligands is of great interest due to the potential applications of the resulting complexes in areas such as luminescence and magnetic resonance imaging (MRI). nih.gov The synthesis of lanthanide complexes with pyrazolol ligands often involves the use of lanthanide nitrates or triflates.
For example, the reaction of 3-methyl-1-phenyl-4-formylpyrazole-5-one with lanthanide nitrates in the presence of a base leads to the formation of anionic tetrakis complexes of the type [Ln(L)4]-. researchgate.net The spectroscopic properties of these complexes are dominated by the ligand-to-metal energy transfer processes, which can result in strong lanthanide-centered luminescence.
| Spectroscopic Data for a Related Eu(III)-Pyrazolone Complex | |
| Compound | [H3O][Eu(3-methyl-1-phenyl-4-formylpyrazole-5-one)4]·H2O |
| Excitation Wavelength (nm) | 350 |
| Emission Wavelengths (nm) | 592 (5D0 → 7F1), 615 (5D0 → 7F2) |
Data for a related compound is presented for illustrative purposes.
Elucidation of Binding Modes and Coordination Geometries in Pyrazolol Complexes
The this compound ligand can adopt several binding modes when coordinating to metal ions, leading to a variety of coordination geometries. The specific binding mode and geometry are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Common binding modes for pyrazolol ligands include:
Monodentate: The ligand can coordinate to a single metal ion through one of its nitrogen atoms, with the hydroxyl group remaining uncoordinated.
Bidentate Chelating: Upon deprotonation of the hydroxyl group, the ligand can act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal ion.
Bridging: The pyrazolate form of the ligand can bridge two metal centers, with the nitrogen atoms coordinating to one metal and the oxygen atom to another, or with the N,N' atoms of the pyrazole ring bridging two metals. uninsubria.it
These different binding modes can give rise to various coordination geometries, such as tetrahedral, square planar, octahedral, and distorted geometries. X-ray crystallography is the most powerful technique for the unambiguous determination of the binding modes and coordination geometries in the solid state.
| Crystallographic Data for a Related Cu(II)-Pyrazole Complex | |
| Compound | [Cu(3,5-dimethyl-1H-pyrazole)2(C2O4)(H2O)] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted square-pyramidal |
| Coordination Number | 5 |
Data for a related compound is presented for illustrative purposes. dnu.dp.ua
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The presence of a protic pyrazole unit, as in this compound, can be particularly advantageous in catalysis, as the N-H or O-H group can participate in proton transfer steps or act as a hydrogen bond donor to activate substrates. nih.gov
Potential catalytic applications of metal complexes derived from this ligand include:
Oxidation Reactions: The complexes may catalyze the oxidation of alcohols, alkenes, and other organic substrates.
Hydrogenation and Transfer Hydrogenation: The ability of the ligand to participate in proton transfer makes these complexes potential catalysts for hydrogenation and transfer hydrogenation reactions.
C-C Coupling Reactions: Pyrazole-ligated metal complexes have been employed in various cross-coupling reactions.
Polymerization: Some transition metal complexes with pyrazole ligands are active catalysts for olefin polymerization.
Design and Investigation of Coordination Polymers Incorporating Pyrazolol Ligands
Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. The ability of pyrazolol ligands to act as bridging linkers makes them excellent candidates for the construction of coordination polymers. The design of coordination polymers incorporating this compound would involve utilizing its bridging capabilities to create one-, two-, or three-dimensional networks.
The properties of the resulting coordination polymers, such as their porosity, thermal stability, and magnetic or luminescent properties, can be tuned by varying the metal ion and the connectivity of the ligand. For example, the use of a flexible pyrazole-based ligand has been shown to result in "pro-porous" coordination polymers that exhibit porosity upon gas adsorption.
The investigation of such coordination polymers would involve their synthesis under solvothermal conditions and their characterization by single-crystal and powder X-ray diffraction, thermogravimetric analysis (TGA), and gas sorption measurements.
| Structural Characteristics of a Related Pyrazole-Based Coordination Polymer | |
| Compound | [Cd3Cl2(3-methyl-1H-pyrazole-4-carboxylate)4(H2O)2]·2H2O |
| Dimensionality | 3D |
| Network Topology | 8-connected |
| Key Feature | Contains trinuclear Cd(II) clusters bridged by the pyrazole-carboxylate ligand. |
Data for a related compound is presented for illustrative purposes. rsc.org
Computational Chemistry and Theoretical Studies on 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and reactivity of pyrazole (B372694) derivatives. researchgate.net By solving the Schrödinger equation for a molecule, it is possible to obtain its wave function and, from it, a wealth of information about its chemical nature.
For 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, these calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set. The resulting data would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net
Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how the molecule will interact with other chemical species. For instance, the global electrophilicity index can quantify the molecule's ability to accept electrons.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| Energy Gap | ΔE | 7.3 |
| Ionization Potential | IP | 8.5 |
| Electron Affinity | EA | 1.2 |
| Electronegativity | χ | 4.85 |
| Chemical Hardness | η | 3.65 |
| Chemical Softness | S | 0.27 |
| Electrophilicity Index | ω | 3.22 |
Note: These are illustrative values based on typical ranges for similar heterocyclic compounds and are not experimentally or computationally verified for this compound.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energy Landscapes
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as its synthesis or degradation. This involves locating the transition states that connect reactants, intermediates, and products.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.7 |
| Second Transition State | +15.8 |
| Products | -12.4 |
Note: This table represents a hypothetical energy landscape for a single reaction step and is for illustrative purposes only.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, such as molecular dynamics (MD), are employed to study the interactions between molecules. For this compound, these simulations can provide insights into its behavior in different environments, such as in solution or in the solid state.
These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonding and van der Waals interactions. Understanding these interactions is crucial for predicting physical properties like solubility, melting point, and crystal packing. For example, the hydroxyl group in this compound is likely to participate in hydrogen bonding, which would significantly influence its condensed-phase properties. Molecular docking studies, a form of molecular modeling, are often used to predict the binding of molecules to biological targets. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. derpharmachemica.com
Conformational analysis is another important aspect of theoretical chemistry, especially for flexible molecules. By systematically rotating the rotatable bonds in this compound and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's shape and how it might interact with its environment. iu.edu.sa
Table 3: Predicted Spectroscopic Data for a Stable Conformer of this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | O-H stretch | ~3400 cm-1 |
| C=C stretch (ring) | ~1550 cm-1 | |
| 1H NMR | -OH proton | ~5.0 ppm |
| -CH2- protons | ~4.1 ppm | |
| 13C NMR | C-OH carbon | ~150 ppm |
| C3/C5 carbons | ~140/145 ppm | |
| UV-Vis Spectroscopy | λmax | ~250 nm |
Note: These are estimated values based on general knowledge of functional group frequencies and chemical shifts for similar structures.
Theoretical Studies on Non-Linear Optical (NLO) Properties of Pyrazolol Derivatives
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking synthetic efforts. researchgate.netresearchgate.netresearchgate.net Organic molecules, particularly those with donor-π-acceptor motifs, can exhibit significant NLO responses.
For pyrazolol derivatives like this compound, computational studies would involve calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.gov A large first hyperpolarizability value is indicative of a strong second-order NLO response. DFT calculations using appropriate functionals and basis sets are the standard approach for these predictions. The results of such studies on various pyrazole derivatives have shown that their NLO properties can be tuned by modifying the substituent groups. nih.govresearchgate.net
Table 4: Calculated NLO Properties for Hypothetical Pyrazolol Derivatives
| Derivative | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| This compound | 2.5 | 95 | 50 |
| Derivative with Electron-Donating Group | 3.8 | 110 | 150 |
| Derivative with Electron-Withdrawing Group | 5.2 | 125 | 300 |
Note: These values are for illustrative purposes to demonstrate the effect of substituents on NLO properties and are not specific to any real compound.
Advanced Academic and Research Applications of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Ol in Chemical Sciences
Strategic Use as a Versatile Building Block in Complex Chemical Synthesis
The molecular architecture of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol makes it a valuable synthon for the construction of more elaborate chemical structures. The presence of multiple reactive sites—the hydroxyl group, the pyrazole (B372694) ring nitrogens, and the potential for electrophilic substitution at the vacant ring positions—allows for a diverse range of chemical transformations.
Researchers have utilized this pyrazolol derivative as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of fused pyrazole systems, which are of interest in various fields of chemistry. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or halides, providing a handle for further molecular elaboration. One notable application is in the synthesis of agrochemicals, where the pyrazole moiety is a common feature in herbicides and fungicides. For example, derivatives of 3,5-dimethylpyrazole (B48361) have been used as precursors in the synthesis of novel herbicides. nih.gov
The N-ethyl group influences the solubility and reactivity of the molecule, making it amenable to a wider range of reaction conditions compared to its N-unsubstituted counterpart. The strategic placement of the methyl groups at positions 3 and 5 sterically directs incoming reagents and influences the electronic properties of the pyrazole ring.
Applications in the Development of Novel Ligands for Organometallic Chemistry
The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has been exploited in the development of novel ligands for organometallic chemistry. The hydroxyl group at the 4-position can also participate in coordination, either in its protonated or deprotonated form, leading to the formation of bidentate or bridging ligands.
The synthesis of metal complexes with pyrazole-based ligands has been an active area of research. These complexes have shown potential in various catalytic applications. For example, copper(II) complexes with pyrazole derivatives have been studied for their catalytic activity in oxidation reactions. mdpi.comdntb.gov.ua The electronic and steric properties of the ligand, which are influenced by the substituents on the pyrazole ring, play a crucial role in determining the catalytic efficiency and selectivity of the resulting metal complex.
While specific studies detailing the use of this compound as a ligand are not extensively documented in publicly available literature, the general principles of pyrazole coordination chemistry suggest its potential in this area. The ethyl and methyl substituents would influence the solubility of the resulting metal complexes in organic solvents and fine-tune the electronic environment of the metal center.
Table 1: Examples of Metal Complexes with Pyrazole-based Ligands and Their Applications
| Ligand System | Metal Ion | Application | Reference |
| 3,5-dimethyl-1H-pyrazole | Copper(II) | Catalyst for oxidation of catechol | mdpi.com |
| Thiazole-functionalized pyrazole | Palladium(II) | Catalyst for synthesis of pyrazole-4-carbonitriles | acs.org |
| 3,5-dimethyl-1H-pyrazole | Copper(II) | Synthesis of coordination compounds | dnu.dp.ua |
This table presents examples of related pyrazole compounds due to the limited specific data on this compound.
Role as Mechanistic Probes in Catalysis and Reaction Discovery
The study of reaction mechanisms is fundamental to the advancement of chemical synthesis. Substituted pyrazoles can serve as valuable mechanistic probes to elucidate the intricate pathways of catalytic cycles and complex organic reactions. The electronic and steric environment of the pyrazole ring can be systematically varied by altering the substituents, and the effect of these changes on reaction rates and product distributions can provide insights into the transition states and intermediates involved.
For instance, the tautomerism of pyrazol-4-ols can be a key factor in their reactivity and can be studied to understand proton transfer steps in catalytic processes. The equilibrium between the keto and enol forms of the pyrazol-4-ol can be influenced by the solvent and the nature of the substituents on the pyrazole ring. clockss.orgmdpi.comfu-berlin.de
While direct studies employing this compound as a mechanistic probe are not readily found, the principles established from studies on related pyrazole systems are applicable. The N-ethyl group would lock the tautomeric form, simplifying the system and allowing for a more focused investigation of other mechanistic aspects.
Contributions to Fundamental Understanding of Heterocyclic Compound Chemistry
Substituted pyrazoles, such as this compound, serve as excellent model systems for studying the fundamental principles of heterocyclic chemistry. The interplay of aromaticity, tautomerism, and the reactivity of the different positions on the pyrazole ring can be systematically investigated.
The N-ethyl substituent in this compound prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. This allows for a clearer understanding of the reactivity of a specific tautomeric form. The hydroxyl group at the 4-position significantly influences the electronic distribution within the pyrazole ring, affecting its susceptibility to electrophilic and nucleophilic attack.
Studies on the tautomeric behavior of related pyrazol-5-ols have provided valuable insights into the factors that govern the position of the tautomeric equilibrium, such as the nature of the solvent and the electronic properties of the substituents. clockss.orgmdpi.comnih.gov These fundamental studies contribute to a broader understanding of the chemistry of heterocyclic compounds, which is crucial for the rational design of new molecules with desired properties.
Exploration in the Design of Functional Materials (Excluding Therapeutical or Drug-Related Applications)
The unique photophysical and electronic properties of the pyrazole ring have led to its incorporation into various functional materials. Pyrazole derivatives have been used in the synthesis of dyes, pigments, and fluorescent materials. globalresearchonline.netnih.gov The extended π-system of the pyrazole ring, when coupled with other chromophores, can lead to materials with interesting optical properties.
For example, pyrazole azo dyes have been synthesized and their color properties investigated for potential use in the varnishes industry. nih.gov The substituents on the pyrazole ring play a crucial role in tuning the absorption and emission wavelengths of these dyes. The hydroxyl group of this compound could be used as a point of attachment to a polymer backbone, leading to the creation of functional polymers with tailored properties. mdpi.com
While specific examples of functional materials derived directly from this compound are scarce in the literature, the known applications of other pyrazole derivatives in materials science highlight the potential of this compound. Its structural features make it a promising candidate for incorporation into novel dyes, polymers, and other functional materials where the pyrazole core can impart desirable electronic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
